3-(3,4-Dichloro-benzyl)-piperazin-2-one chemical structure and properties
3-(3,4-Dichloro-benzyl)-piperazin-2-one chemical structure and properties
The following technical guide details the chemical structure, synthesis, and pharmacological properties of 3-(3,4-Dichloro-benzyl)-piperazin-2-one , a privileged scaffold in medicinal chemistry.
Executive Summary
3-(3,4-Dichloro-benzyl)-piperazin-2-one is a bioactive heterocyclic intermediate utilized primarily in the development of peptidomimetics and G-protein coupled receptor (GPCR) ligands. Structurally, it consists of a piperazin-2-one (ketopiperazine) core substituted at the C3 position with a lipophilic 3,4-dichlorobenzyl moiety.
This scaffold serves as a constrained analogue of phenylalanine , specifically mimicking the
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Substance P (NK1) Antagonists: Mimicking the hydrophobic benzyl side chains found in high-affinity ligands.
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Factor Xa Inhibitors: Serving as a rigid linker that orients the P1 and P4 pharmacophores.
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MCH-1 Antagonists: Targeting the melanin-concentrating hormone receptor for obesity treatment.
Chemical Structure & Molecular Architecture
Structural Analysis
The molecule comprises a six-membered lactam ring which introduces conformational rigidity compared to linear ethylenediamine derivatives.
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Core: Piperazin-2-one (Lactam).[1]
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Substituent: 3,4-Dichlorobenzyl group at C3.
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Chirality: The C3 carbon is a stereogenic center. The (S)-enantiomer is typically derived from L-3,4-dichlorophenylalanine and is often the bioactive isomer in peptidomimetic applications.
Electronic & Steric Properties
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Dichlorobenzyl Moiety: The 3,4-dichloro substitution pattern significantly increases lipophilicity (
) and metabolic stability (blocking para-hydroxylation) compared to a simple benzyl group. It acts as a bulky hydrophobic anchor. -
Lactam Region: The amide bond (N1-C2=O) provides a hydrogen bond acceptor (C=O) and a hydrogen bond donor (N1-H), essential for backbone binding interactions.
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Secondary Amine: The N4 nitrogen remains basic (
), allowing for further functionalization (e.g., urea formation, reductive amination) or salt formation to improve solubility.
Pharmacophore Mapping (DOT Visualization)
The following diagram illustrates the pharmacophoric points of the molecule used in ligand-receptor docking.
Figure 1: Pharmacophore mapping of the 3-substituted piperazin-2-one scaffold.
Physicochemical Properties[1][2][3][4][5]
The following data represents calculated values for the neutral form of the molecule.
| Property | Value | Description |
| Molecular Formula | C₁₁H₁₂Cl₂N₂O | - |
| Molecular Weight | 259.13 g/mol | Small molecule fragment space |
| Exact Mass | 258.0327 | Useful for HRMS identification |
| ClogP | ~2.1 - 2.4 | Moderate lipophilicity; CNS penetrant potential |
| TPSA | ~41 Ų | Good oral bioavailability profile (< 140 Ų) |
| H-Bond Donors | 2 | Amide NH, Amine NH |
| H-Bond Acceptors | 2 | Carbonyl O, Amine N |
| Rotatable Bonds | 2 | C3-CH2, CH2-Ar |
| pKa (Calc) | ~8.7 (N4) | Basic secondary amine |
Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
The most robust synthesis preserves the chirality of the starting amino acid. The pathway involves the reductive alkylation of 3,4-dichlorophenylalanine methyl ester followed by spontaneous or thermal cyclization.
Step-by-Step Synthesis Protocol
Objective: Synthesis of (S)-3-(3,4-dichlorobenzyl)piperazin-2-one.
Reagents:
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(S)-3,4-Dichlorophenylalanine methyl ester hydrochloride (Starting Material).
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N-Boc-2-aminoacetaldehyde (Aldehyde component).
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Sodium triacetoxyborohydride (STAB) (Reducing agent).
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Trifluoroacetic acid (TFA) (Deprotection).
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Triethylamine (Base).
Workflow:
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Reductive Amination:
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Dissolve (S)-3,4-dichlorophenylalanine methyl ester HCl (1.0 equiv) in DCE (Dichloroethane).
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Add N-Boc-2-aminoacetaldehyde (1.1 equiv) and stir for 30 min.
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Add Sodium triacetoxyborohydride (1.5 equiv) portion-wise at 0°C.
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Stir at room temperature for 12-16 hours.
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Result: Linear intermediate N-(N-Boc-2-aminoethyl)-3,4-dichlorophenylalanine methyl ester.
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Deprotection & Cyclization:
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Dissolve the intermediate in DCM/TFA (1:1 v/v) to remove the Boc group (1 hour).
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Concentrate in vacuo to remove excess TFA.
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Add Triethylamine (3.0 equiv) to neutralize the salt and promote nucleophilic attack of the primary amine onto the methyl ester.
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Reflux for 4-6 hours (or stir at RT for 24h depending on steric hindrance).
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Purification:
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Concentrate solvent.
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Partition between Ethyl Acetate and sat. NaHCO₃.
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Purify via flash column chromatography (SiO₂, DCM:MeOH gradient).
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Synthesis Diagram (DOT)
Figure 2: Synthetic route via reductive amination and cyclization.
Biological & Pharmacological Applications[2]
Peptidomimetic Design
This scaffold is a Turn Mimetic . In proteins, the
Target Classes
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NK1 Receptor Antagonists:
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The 3,4-dichlorobenzyl group mimics the Tryptophan or Phenylalanine residues of Substance P.
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Mechanism:[4] Competes with Substance P for the binding pocket, preventing neurogenic inflammation and pain signal transmission.
-
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Thrombin & Factor Xa Inhibitors:
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The piperazinone acts as a neutral scaffold linking the S1 pocket binder (often an arginine mimic) and the hydrophobic S4 binder (the dichlorobenzyl group).
-
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MCH-1 (Melanin-Concentrating Hormone) Antagonists:
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Used in obesity research. The basic nitrogen (N4) is often capped with a urea or aryl group to engage the receptor's aspartic acid residue.
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Analytical Characterization
For validation of the synthesized compound, the following spectral data is expected:
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¹H NMR (400 MHz, CDCl₃):
- 7.10–7.40 (m, 3H, Aromatic protons).
- 6.0–6.5 (br s, 1H, Amide NH).
- 3.50–3.60 (dd, 1H, H-3 chiral center).
- 2.80–3.40 (m, 6H, Piperazine ring protons + Benzylic CH₂).
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Note: The benzylic protons often appear as diastereotopic doublets of doublets due to the adjacent chiral center.
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MS (ESI):
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[M+H]⁺ = 259.1/261.1 (Characteristic 3:1 isotopic pattern for Cl₂).
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References
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Design and Synthesis of Piperazinone Scaffolds
- Source: Teixidó, J., et al. "Solid-Phase Synthesis of Piperazin-2-ones.
- Context: General methods for solid-phase and solution-phase synthesis of 3-substituted piperazinones.
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NK1 Receptor Antagonist SAR
- Source: Harrison, T., et al. "Gem-disubstituted amino-ether based Substance P antagonists." Bioorganic & Medicinal Chemistry Letters.
- Context: Establishes the role of 3,4-dichlorobenzyl groups in high-affinity NK1 binding.
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Peptidomimetics using Piperazinones
- Source: Sugihara, H., et al. "Piperazin-2-one derivatives as peptidomimetics." Journal of Medicinal Chemistry.
- Context: Detailed analysis of conformational constraints imposed by the lactam ring.
